4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride

Physicochemical profiling Lipophilicity Drug-likeness

Generic triazole-piperidine sourcing can derail SAR timelines. This methylene-spaced isomer (CAS 1225218-71-2) solves that with a +0.2 logP shift and an extra rotatable bond versus direct-linked analogs, matching patented renin and gamma-secretase chemotypes. As the stable HCl salt, it enables direct parallel derivatization without deprotection steps. - Quantifiable Differentiation: ΔXLogP +0.2 and 2 rotatable bonds deliver distinct conformational sampling for binding-pocket bridging. - Proven Scaffold: Core intermediate in EP2614823A1 (renin inhibitors) and EP2688874A1 (gamma-secretase modulators). - Procurement Readiness: ≥95% purity, ambient shipping, and inventory held at multiple global hubs for rapid lead optimization.

Molecular Formula C8H15ClN4
Molecular Weight 202.68 g/mol
Cat. No. B13256705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride
Molecular FormulaC8H15ClN4
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=NN=C2.Cl
InChIInChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)5-12-6-10-11-7-12;/h6-9H,1-5H2;1H
InChIKeyNCWJDKRAGOPPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazole-Piperidine HCl Building Block Baseline


4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride (CAS 1225218-71-2; free base MW 166.22 g/mol) is a heterocyclic building block that incorporates a 1,2,4-triazole moiety linked to a piperidine ring via a methylene spacer. Its core scaffold is recognized in patent disclosures as a precursor for aspartic protease (renin) inhibitors [1] and gamma-secretase modulators [2]. Computed physicochemical descriptors include XLogP3 of -0.3 and a topological polar surface area (TPSA) of 42.7 Ų [3], positioning it as a moderately polar, low-molecular-weight intermediate suitable for fragment-based elaboration in central nervous system and cardiovascular drug discovery programs.

Fragment-based elaboration — methylene-spaced triazole-piperidine scaffold for CNS and cardiovascular research programs
Free piperidine NH — enables direct acylation, sulfonylation, or reductive amination for rapid SAR expansion
Dual-patent context — scaffold consistent with aspartic protease (renin) and gamma-secretase modulator research chemotypes

Non-Interchangeability vs. Direct-Linked Analogs


Procurement decisions that treat all triazole-piperidine building blocks as interchangeable overlook quantifiable structural distinctions that drive downstream functional performance. The target compound's methylene spacer (–CH₂–) between the piperidine nitrogen and the triazole N4 position introduces an additional rotatable bond (2 vs. 1 in the direct-linked analog 4-(4H-1,2,4-triazol-4-yl)piperidine) and shifts computed lipophilicity upward (XLogP3 –0.3 vs. –0.5) [1][2]. These differences are not cosmetic: the altered conformational sampling and hydrogen-bonding geometry directly affect on-target binding kinetics in renin and gamma-secretase chemotypes where the spacer length is a critical SAR parameter [3]. Generic substitution with the methylene-deleted analog risks diverging potency, selectivity, and pharmacokinetic profiles that cannot be corrected retroactively after a synthesis campaign has been committed.

Target Compound
Methylene-spaced scaffold
–CH₂– spacer between piperidine N and triazole N4; 2 rotatable bonds; XLogP3 –0.3
Common Substitute
Direct-linked analog
Direct C–N bond; 1 rotatable bond; XLogP3 –0.5 (CID 45088326)
Generic substitution may shift conformational sampling, hydrogen-bonding geometry, and lipophilicity-dependent binding kinetics. Spacer length is a reported SAR-critical parameter in renin and gamma-secretase chemotypes. Substitution risk requires target-specific validation before committing synthesis campaigns.

Quantitative Differentiation Evidence


Lipophilicity: Methylene Spacer Effect

The target compound exhibits a computed XLogP3 of –0.3, compared with –0.5 for the direct-linked analog 4-(4H-1,2,4-triazol-4-yl)piperidine (CID 45088326), representing a ΔXLogP of +0.2 units arising solely from the methylene spacer [1][2]. This modest increase in predicted lipophilicity is expected to enhance membrane permeability while maintaining aqueous solubility within acceptable limits for CNS-exposed chemotypes. The difference, though small in absolute terms, is quantitatively meaningful in lead optimization where every 0.1 log unit shift in lipophilicity can influence logD-driven off-target promiscuity and metabolic clearance [3].

Lipophilicity Shift
Data to verify
ΔXLogP3 = +0.2
Target: –0.3 vs. comparator: –0.5
Supports lipophilicity-driven selection in CNS fragment-growing campaigns
Computed values only; no experimental logP available
Physicochemical profiling Lipophilicity Drug-likeness

Rotatable Bond Count Comparison

The methylene spacer in the target compound adds one rotatable bond (2 total) relative to the direct-linked analog 4-(4H-1,2,4-triazol-4-yl)piperidine (1 rotatable bond) [1][2]. This increased flexibility expands the conformational ensemble accessible to the ligand, which can positively or negatively affect entropic binding penalties depending on the target binding pocket geometry. For targets where the triazole and piperidine moieties must occupy divergent subsites—as exemplified in renin inhibitor chemotypes [3]—the additional flexibility provided by the spacer can translate to measurable gains in binding affinity when the linker length matches the distance between pharmacophoric points.

Rotatable Bond Count
Data to verify
Δ = +1 rotatable bond
Target: 2 vs. comparator: 1
Expanded conformational sampling for bridging distant binding hotspots
Computed property; experimental conformational analysis not available
Conformational flexibility Molecular recognition Lead optimization

Molecular Weight Increment

The target compound (free base MW 166.22 g/mol) is 14 Da heavier than the direct-linked analog 4-(4H-1,2,4-triazol-4-yl)piperidine (MW 152.20 g/mol), a difference attributable entirely to the methylene spacer [1][2]. Both compounds remain within the rule-of-three fragment space (MW < 300), but the 14 Da increment may influence downstream lead optimization when cumulative molecular weight budgets are tight. For teams tracking fragment-to-lead efficiency metrics (e.g., LE, LLE), this starting weight difference must be accounted for when planning elaboration strategies.

MW Increment
Data to verify
ΔMW = +14.02 Da
Target: 166.22 vs. comparator: 152.20 g/mol
9.2% mass difference relevant for fragment-library diversity assessment
Free base comparison; both remain within rule-of-three space
Molecular weight Fragment properties Lead-likeness

Class-Level Antibacterial Activity

Although no direct MIC data are available for the target compound itself, structurally related 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives have been evaluated against Gram-positive bacterial strains. In a published study, compound 7f (1-tetradecyl-4-(4H-1,2,4-triazol-4-yl)piperidine) showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, including multidrug-resistant clinical isolates (MRSA3167/3506 and QRSA3505/3519) [1]. The target compound, bearing a methylene spacer and a free piperidine NH, provides a more synthetically accessible handle for further antibacterial SAR exploration compared to N-alkylated locked analogs. The free NH permits facile functionalization (acylation, sulfonylation, reductive amination) to rapidly probe substituent effects on MIC without de novo scaffold construction.

Class-Level Antibacterial
Class-level
MIC 2 µg/mL reported for related 1-alkyl analog vs. S. aureus
Including MRSA/QRSA clinical isolates
Supports antimicrobial screening context; free NH enables broader derivatization
No direct MIC data for target compound; class-level inference only
Antibacterial activity MIC Staphylococcus aureus

Renin Inhibitor Patent Coverage

European patent EP2614823A1 explicitly claims triazolylpiperidine compounds of general formula III and IV as inhibitors of aspartic proteases, particularly renin, for the treatment of hypertension [1]. The target compound, containing the 4-(1,2,4-triazol-4-ylmethyl)piperidine motif, represents a core intermediate that matches the general scaffold described in the patent's Markush claims. In contrast, the direct-linked analog 4-(4H-1,2,4-triazol-4-yl)piperidine lacks the methylene spacer that is embedded within the patent's exemplified sub-generic structures (formula III/IV with linker Y/Z groups connecting the triazole to the piperidine) [1]. No head-to-head renin IC50 data are publicly available for these specific intermediates; however, the patent's structural claims establish a documented therapeutic relevance pathway that is absent for the methylene-deleted analog in this indication.

Renin Patent Coverage
Patent context
EP2614823A1 — triazolylpiperidine Markush claims match target scaffold
Aspartic protease (renin) inhibitor chemotype
Documented research-pathway context; comparator analog lacks methylene spacer required by patent linker geometry
No renin IC50 available for intermediate-level comparison
Renin inhibition Aspartic protease Hypertension

Gamma-Secretase Modulator Patent Coverage

Patent EP2688874A1 discloses substituted triazolyl piperidine derivatives of Formula (I) as gamma-secretase modulators, representing a second, mechanistically distinct therapeutic application for the triazolyl-piperidine scaffold [1]. The target compound's methylene-spaced architecture aligns with the linker geometry (L1, L2 groups in Formula I) required for optimal gamma-secretase modulation. Unlike the direct-linked analog, which may introduce rigidity incompatible with the binding site topology described in the patent, the target compound's additional conformational degree of freedom supports the molecular recognition pattern required for gamma-secretase interaction [1][2]. No quantitative IC50 data for gamma-secretase inhibition are available for the unsubstituted intermediates, but the dual-patent coverage (renin + gamma-secretase) establishes a broader potential utility space than single-indication intermediates.

GSM Patent Coverage
Patent context
EP2688874A1 — Formula I linker requirements consistent with methylene-spaced architecture
Gamma-secretase modulator chemotype
Dual-patent coverage supports broader scaffold utility across two research areas vs. single-indication intermediates
No gamma-secretase IC50 available for unsubstituted intermediates
Gamma-secretase modulation Alzheimer's disease CNS drug discovery

Procurement Application Scenarios


Renin Inhibitor Lead Generation

Medicinal chemistry teams pursuing aspartic protease (renin) inhibitors can deploy this methylene-spaced triazole-piperidine hydrochloride as a key intermediate for rapid SAR exploration. The free piperidine NH permits direct coupling to diverse pharmacophoric fragments (acyl, sulfonyl, or alkyl groups), while the methylene spacer provides the conformational flexibility required to bridge the renin active site subsites as documented in EP2614823A1 [1]. The computed XLogP3 of –0.3 supports CNS-compatible lead profiles, and the scaffold's MW of 166 Da leaves ample room for fragment elaboration without exceeding lead-likeness thresholds .

Gamma-Secretase Modulator Chemistry

The compound serves as a validated starting point for gamma-secretase modulator development, consistent with the structural requirements outlined in EP2688874A1 [1]. The methylene linker's additional rotatable bond (2 vs. 1 in direct-linked analogs) provides an entropic sampling advantage for binding pocket geometries characteristic of gamma-secretase . Procurement of the hydrochloride salt ensures reliable solubility for high-throughput chemistry workflows in CNS drug discovery laboratories.

Antibacterial SAR Expansion

Based on class-level antibacterial activity evidence where structurally related 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines achieved MIC values as low as 2 µg/mL against multidrug-resistant S. aureus [1], this intermediate's unsubstituted piperidine NH represents a privileged diversification point. Unlike pre-alkylated comparators that restrict further synthetic modification, the hydrochloride salt provides a stable, storable form that can be directly subjected to parallel acylation, sulfonylation, or reductive amination to rapidly generate focused libraries targeting resistant Gram-positive pathogens.

Physicochemical Fragment Library Design

Fragment screening libraries benefit from the compound's quantifiable differentiation from direct-linked triazole-piperidine analogs. The ΔXLogP of +0.2 units (target: –0.3 vs. comparator: –0.5) [1] and the additional rotatable bond provide a distinct physicochemical and conformational profile that reduces scaffold redundancy in fragment collections. Procurement teams managing diverse fragment libraries can justify inclusion of both the methylene-spaced and direct-linked analogs on the basis of these measurable property differences, ensuring coverage of complementary chemical space within rule-of-three boundaries.

Application
Selection Property
Validation Focus
Renin inhibitor research
Patent-consistent methylene spacer geometry
EP2614823A1 scaffold match; free NH derivatization scope
Gamma-secretase modulation studies
Added rotatable bond for binding-site sampling
EP2688874A1 linker geometry alignment; CNS fragment elaboration
Antimicrobial screening programs
Free piperidine NH for parallel library synthesis
Class-level MIC endpoint review vs. Gram-positive strains
Fragment library diversification
Quantifiable ΔXLogP and rotatable bond differentiation
Scaffold redundancy reduction; complementary chemical space coverage
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